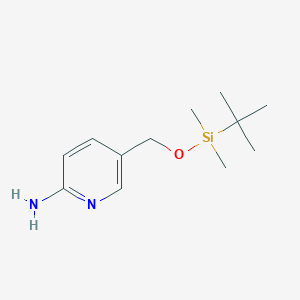

5-((Tert-butyldimethylsilyloxy)methyl)pyridin-2-amine

Description

5-((Tert-Butyldimethylsilyloxy)methyl)pyridin-2-amine is a pyridine derivative featuring a tert-butyldimethylsilyl (TBS) ether-protected hydroxymethyl group at position 5 and an amine group at position 2. The TBS group is a bulky, lipophilic protecting moiety commonly used in organic synthesis to enhance stability and modulate physicochemical properties such as solubility and membrane permeability .

Properties

IUPAC Name |

5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2OSi/c1-12(2,3)16(4,5)15-9-10-6-7-11(13)14-8-10/h6-8H,9H2,1-5H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPUPAGIHJFPQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=CN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80732392 | |

| Record name | 5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80732392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

322691-19-0 | |

| Record name | 5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80732392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Reagents

- 5-(Hydroxymethyl)pyridin-2-amine or its precursors.

- tert-Butyldimethylsilyl chloride (TBDMSCl) as the silylating agent.

- Base such as imidazole or triethylamine to facilitate silylation.

- Solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF).

Protection of Hydroxymethyl Group

The hydroxymethyl group at the 5-position is selectively protected by reaction with TBDMS chloride in the presence of a base. This reaction is typically carried out at room temperature under an inert atmosphere (argon or nitrogen) to avoid moisture interference, which can hydrolyze the silyl ether.

- Dissolve 5-(hydroxymethyl)pyridin-2-amine in anhydrous solvent (e.g., DCM).

- Add imidazole or triethylamine as a base.

- Slowly add TBDMS chloride while stirring.

- Stir the reaction mixture at room temperature for several hours (commonly 2-24 hours).

- Quench the reaction with saturated aqueous ammonium chloride.

- Extract the organic layer with ethyl acetate.

- Wash with water and brine.

- Dry over anhydrous magnesium sulfate.

- Concentrate under reduced pressure to obtain the crude product.

- Purify by column chromatography or recrystallization.

$$

\text{5-(Hydroxymethyl)pyridin-2-amine} + \text{TBDMSCl} \xrightarrow[\text{Base}]{\text{Anhydrous solvent}} \text{5-((Tert-butyldimethylsilyloxy)methyl)pyridin-2-amine}

$$

If starting from a 5-(hydroxymethyl)pyridine derivative without the amino group, introduction of the amino group at the 2-position can be achieved by:

- Nucleophilic aromatic substitution using ammonia or amine sources.

- Reduction of nitro precursors at 2-position to amines.

- Transition metal-catalyzed amination reactions.

However, in many cases, the amino group is already present before silylation.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | DCM, THF, DMF | Anhydrous preferred |

| Base | Imidazole, Triethylamine | Facilitates silylation |

| Temperature | Room temperature (20-25 °C) | Avoid elevated temperatures to prevent side reactions |

| Reaction time | 2-24 hours | Monitored by TLC or GC |

| Work-up | Saturated NH4Cl, EtOAc extraction | Removes excess reagents and byproducts |

| Purification | Column chromatography or recrystallization | Ensures high purity of product |

- The silylation reaction proceeds quantitatively under optimized conditions, yielding a clear oil or crystalline product depending on purification.

- TLC monitoring shows Rf values around 0.44 in EtOAc:petroleum ether (2:8) solvent systems.

- The silyl-protected compound exhibits high reactivity and is often used immediately in subsequent synthetic steps.

- Drying agents such as MgSO4 are critical to remove residual moisture to prevent desilylation.

From a Royal Society of Chemistry supplementary material:

- Sodium azide (408 mg, 6.28 mmol) was added to a stirred solution of 5-((tert-butyldimethylsilyl)oxy)pentan-2-yl methanesulfonate (929 mg, 3.14 mmol) in DMF (30 ml) at room temperature under argon.

- After 23 hours, the reaction mixture was concentrated, partitioned between EtOAc and saturated sodium bicarbonate solution, extracted, washed with brine, dried over MgSO4, and concentrated to yield the product.

- The crude product was used immediately due to its high reactivity.

Although this example is for a related silyl-protected compound, it demonstrates the typical approach and work-up procedures relevant to the synthesis of this compound.

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Hydroxymethyl protection | TBDMSCl, imidazole or triethylamine, DCM, RT, 2-24 h | High yield TBDMS ether formation |

| Work-up | Saturated NH4Cl, EtOAc extraction, MgSO4 drying | Efficient removal of impurities |

| Purification | Column chromatography or recrystallization | Pure, stable product |

| Amination (if needed) | Ammonia or amination reagents, suitable catalyst | Introduces amino group at 2-position |

The preparation of this compound is efficiently achieved by selective silylation of the hydroxymethyl group on 5-(hydroxymethyl)pyridin-2-amine using tert-butyldimethylsilyl chloride in the presence of a base under anhydrous conditions. The reaction is typically carried out at room temperature with careful work-up to yield the silyl-protected amine in high purity and yield. Analytical techniques such as TLC and GC are used to monitor the reaction progress. The product’s high reactivity necessitates immediate use or proper storage under inert conditions.

This synthesis approach is supported by experimental data from peer-reviewed chemical literature and practical organic synthesis protocols, ensuring its reliability and reproducibility for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-((Tert-butyldimethylsilyloxy)methyl)pyridin-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the pyridine ring.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other leaving groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium hydride, potassium carbonate, dimethylformamide.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-((Tert-butyldimethylsilyloxy)methyl)pyridin-2-amine is widely used in scientific research due to its versatility:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the synthesis of bioactive molecules that can interact with biological targets.

Medicine: It is involved in the development of drugs and therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-((Tert-butyldimethylsilyloxy)methyl)pyridin-2-amine involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyldimethylsilyl group provides steric hindrance and stability, allowing selective reactions to occur at other functional groups. The compound can also participate in various chemical transformations due to the reactivity of the pyridine ring and the amine group .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent-Driven Physicochemical Properties

The TBS group distinguishes this compound from other pyridin-2-amine derivatives. Key comparisons include:

Key Insights :

- Steric hindrance from the TBS group may limit binding to flat enzymatic active sites but improve selectivity for hydrophobic pockets .

Anticancer Activity:

- N-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (1g): Demonstrated selective cytotoxicity against HOP-92 (non-small cell lung cancer) at 10 µM .

- Pexidartinib (Turalio®) : A pyridin-2-amine derivative with a chloropyrrolopyridine substituent; approved for TGCT treatment due to CSF1R kinase inhibition .

Antimicrobial Activity:

Comparison :

- The TBS group’s hydrophobicity may reduce water solubility, limiting in vivo efficacy unless formulated as a prodrug. In contrast, polar analogs like the Abemaciclib intermediate (5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine) show better solubility for oral bioavailability .

Biological Activity

5-((Tert-butyldimethylsilyloxy)methyl)pyridin-2-amine, a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyldimethylsilyl (TBDMS) protecting group, which enhances its stability and solubility, making it suitable for various biological applications. The biological activity of this compound is primarily evaluated through its interactions with cellular targets and its effects on various biological processes.

The compound is characterized by the following chemical structure:

- Molecular Formula : C12H18N2OSi

- CAS Number : 322691-19-0

This compound's unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and reductions, which are essential for its biological activity.

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating cellular processes.

- Cellular Uptake : Its silyl group enhances membrane permeability, facilitating cellular uptake.

- Binding Interactions : It is hypothesized to interact with key receptors or enzymes, leading to downstream effects that can alter cellular function.

Antimicrobial Activity

Recent studies have shown that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, certain analogs have demonstrated potent inhibitory effects against pathogens such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM . This suggests that this compound could possess similar antimicrobial properties.

Cytotoxicity Studies

Cytotoxicity assays using MTT assays have revealed promising results for pyridine derivatives against various cancer cell lines. For example, derivatives showed significant cytotoxic effects on HaCat and Balb/c 3T3 cells . The IC50 values indicate the concentration required to inhibit cell growth by 50%, which is critical for assessing the therapeutic potential of these compounds.

Study 1: Antibacterial Activity

In a study evaluating the antibacterial properties of related compounds, a series of thiazolopyridine derivatives were tested against several bacterial strains. The most active compound displayed an MIC value comparable to established antibiotics like ciprofloxacin, indicating a strong potential for developing new antimicrobial agents .

Study 2: Cancer Cell Line Testing

Another study focused on the antiproliferative effects of pyridine derivatives on hormone-dependent cancer cell lines. The derivative exhibited a significant reduction in cell viability at concentrations as low as 10 µM, suggesting potential use in cancer therapy . Fluorescence microscopy confirmed increased apoptosis in treated cells compared to controls.

Data Summary

| Activity Type | Tested Compound | MIC/IC50 Value | Target Organism/Cell Line |

|---|---|---|---|

| Antimicrobial | Thiazolopyridine Derivative | 0.21 μM | Pseudomonas aeruginosa, E. coli |

| Cytotoxicity | Pyridine Derivative | 10 µM | LNCaP (prostate cancer) |

| Cytotoxicity | Pyridine Derivative | 1.33 µM | T47-D (breast cancer) |

Q & A

What synthetic strategies are recommended for preparing 5-((tert-butyldimethylsilyloxy)methyl)pyridin-2-amine, and how do reaction conditions influence yield?

Basic Research Question

The synthesis typically involves silyl protection of a hydroxyl group followed by functionalization of the pyridine ring. A common approach includes:

- Step 1 : Protection of a hydroxylmethyl intermediate using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base (e.g., imidazole) to form the silyl ether .

- Step 2 : Introduction of the amine group via nucleophilic substitution or catalytic amination. For example, palladium-catalyzed coupling or azide reduction may be employed .

Key Considerations : - Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance silylation efficiency.

- Temperature : Silylation reactions often require mild conditions (0–25°C) to avoid desilylation .

- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos improve amination yields .

How can researchers validate the structural integrity of this compound post-synthesis?

Basic Research Question

Use a combination of spectroscopic and chromatographic techniques :

- NMR :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) with <3 ppm error .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

What experimental design principles apply to optimizing the amination step in this compound’s synthesis?

Advanced Research Question

Employ Design of Experiments (DoE) to systematically evaluate variables:

- Factors : Catalyst loading, temperature, solvent polarity, and reaction time.

- Response Variables : Yield, purity, and byproduct formation.

Methodology : - Central Composite Design (CCD) : Identifies optimal conditions for palladium-catalyzed amination .

- Case Study : For a similar pyridine derivative, increasing Pd(OAc)₂ loading from 2 mol% to 5 mol% improved yields from 45% to 78% while reducing reaction time from 24 h to 12 h .

Statistical Tools : Use ANOVA to validate significance (p < 0.05) of factors.

How does the steric bulk of the TBDMS group influence reactivity in downstream functionalization?

Advanced Research Question

The TBDMS group acts as a protecting group , but its steric hindrance can:

- Slow electrophilic substitution on the pyridine ring due to reduced accessibility of the C-5 position.

- Modulate regioselectivity : In Suzuki-Miyaura couplings, bulky silyl groups may favor coupling at less hindered positions (e.g., C-3 over C-5) .

Experimental Validation : - Compare reaction rates with/without TBDMS using kinetic studies (e.g., monitoring by LC-MS).

- For example, desilylation with TBAF (tetrabutylammonium fluoride) restores reactivity, enabling further functionalization .

What computational methods are suitable for predicting the compound’s interactions in biological systems?

Advanced Research Question

Molecular docking and MD simulations can model interactions with biomolecules:

- Target Identification : Screen against kinase or GPCR databases using AutoDock Vina.

- Binding Affinity : Calculate ΔG values for the compound bound to active sites (e.g., ATP-binding pockets).

Case Study : Pyridine derivatives with silyl groups showed enhanced hydrophobic interactions in MD simulations of kinase inhibitors, improving residence times .

How can researchers address discrepancies in spectroscopic data between batches?

Advanced Research Question

Systematic analysis includes:

- Batch Comparison : Run ¹H NMR and HPLC for all batches to identify impurities (e.g., desilylated byproducts).

- Isolation and Characterization : Use preparative HPLC to isolate impurities, followed by HRMS and 2D NMR (COSY, HSQC) for structural elucidation.

- Root Cause : Investigate moisture exposure (causes desilylation) or incomplete amination (leads to intermediate retention) .

What alternative protecting groups could replace TBDMS for improved stability or reactivity?

Advanced Research Question

Evaluate groups based on stability, deprotection ease, and steric effects :

- Triisopropylsilyl (TIPS) : More hydrolytically stable but bulkier.

- Trityl (Trt) : Acid-labile, suitable for orthogonal protection .

Case Study : Replacing TBDMS with TIPS in a pyridine derivative increased stability under basic conditions but reduced coupling yields by 15% due to steric hindrance .

How can computational chemistry guide the design of derivatives with enhanced biological activity?

Advanced Research Question

QSAR (Quantitative Structure-Activity Relationship) :

- Descriptor Selection : Include logP, polar surface area, and H-bond donors/acceptors.

- Model Training : Use datasets of pyridine analogs with reported IC₅₀ values.

Example : A QSAR model predicted that substituting the TBDMS group with a trifluoromethyl moiety would improve blood-brain barrier penetration for CNS targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.